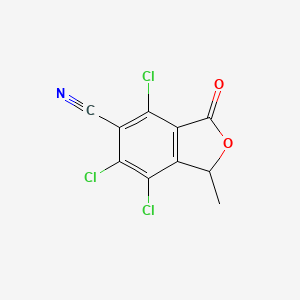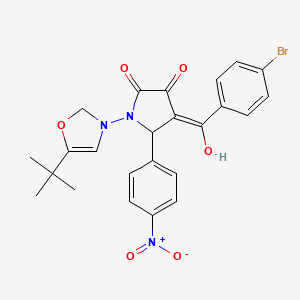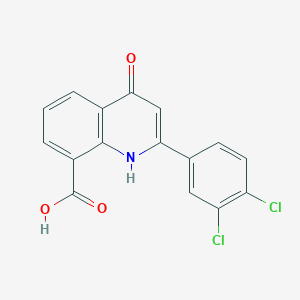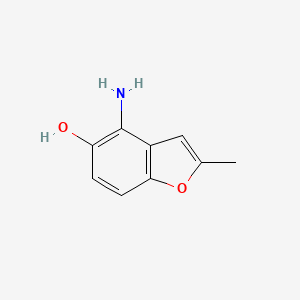
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with a complex structure that includes multiple chlorine atoms and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. The process includes the following steps:
Chlorination: The starting material, 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is chlorinated using thionyl chloride (SOCl2) under reflux conditions to form the corresponding acyl chloride.
Cyclization: The acyl chloride is then subjected to cyclization in the presence of a suitable base to form the isobenzofuran ring structure.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.
Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4), solvents like acetone.
Major Products
Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.
Biological Research: It serves as a tool compound in studies investigating the biological activity of related structures.
Mecanismo De Acción
The mechanism of action of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Citalopram: A selective serotonin reuptake inhibitor used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, also used as an antidepressant.
Other Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and nitrile group make it a versatile intermediate for further chemical modifications.
Propiedades
Número CAS |
194923-81-4 |
|---|---|
Fórmula molecular |
C10H4Cl3NO2 |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
4,6,7-trichloro-1-methyl-3-oxo-1H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H4Cl3NO2/c1-3-5-6(10(15)16-3)7(11)4(2-14)8(12)9(5)13/h3H,1H3 |
Clave InChI |
WGXWVWVXLBUGEP-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)






![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)

![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)


